molecular formula C24H23NO3 B5830338 ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate

ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Cat. No.: B5830338
M. Wt: 373.4 g/mol
InChI Key: PXSFVEUFPLJBJR-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate is an organic compound with the molecular formula C24H23NO3 It is a derivative of benzoic acid and is characterized by the presence of an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate typically involves the esterification of 3-amino benzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds as follows:

    Esterification: 3-amino benzoic acid reacts with ethyl alcohol in the presence of sulfuric acid to form ethyl 3-amino benzoate.

    Acylation: Ethyl 3-amino benzoate is then acylated with 2-(2-phenylethyl)benzoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Hydrolysis: 3-amino benzoic acid and ethyl alcohol.

    Reduction: Corresponding alcohol.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

Ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester of benzoic acid, used as a flavoring agent and in organic synthesis.

    Ethyl 3-aminobenzoate: A precursor in the synthesis of ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate.

    Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic.

Uniqueness

This compound is unique due to the presence of both an ester and an amide functional group, as well as the phenylethyl substituent. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-[[2-(2-phenylethyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-2-28-24(27)20-12-8-13-21(17-20)25-23(26)22-14-7-6-11-19(22)16-15-18-9-4-3-5-10-18/h3-14,17H,2,15-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSFVEUFPLJBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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